Discovery and synthesis of Neosperidin dihydrochalcone
Discovery and synthesis of Neosperidin dihydrochalcone
An In-depth Technical Guide to the Discovery and Synthesis of Neosperidin Dihydrochalcone (B1670589)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosperidin dihydrochalcone (NHDC) is a semisynthetic intense sweetener and flavor enhancer derived from citrus. Its discovery in the 1960s was a significant milestone in the field of food science, offering a potent alternative to traditional sweeteners. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of NHDC, with a focus on detailed experimental protocols, quantitative data, and the underlying biochemical pathways.
The Discovery of Neosperidin Dihydrochalcone
The discovery of Neosperidin dihydrochalcone is a fascinating example of turning a bitter compound into an intensely sweet one.
A Quest to Conquer Bitterness
In the 1960s, the United States Department of Agriculture (USDA) initiated a research program aimed at finding methods to minimize the bitter taste of certain compounds in citrus juices, which was a significant issue for the citrus industry. One of the primary bitter compounds identified in citrus fruits like the bitter orange is the flavanone (B1672756) glycoside, neohesperidin (B1678168).
The Breakthrough by Horowitz and Gentili
During this research program, scientists R.M. Horowitz and B. Gentili made a pivotal discovery. They found that by treating the bitter neohesperidin with a strong base, it could be converted into its corresponding chalcone (B49325). Subsequent catalytic hydrogenation of this chalcone derivative resulted in a new compound with an intensely sweet taste – Neosperidin dihydrochalcone. This transformation from bitter to sweet was a remarkable and serendipitous finding.
Synthesis of Neosperidin Dihydrochalcone
The synthesis of NHDC from neohesperidin is a well-established two-step process. The overall reaction involves the alkaline isomerization of the flavanone ring of neohesperidin to its open-chain chalcone, followed by the catalytic hydrogenation of the α,β-unsaturated ketone of the chalcone.
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of NHDC.
3.1.1 Step 1: Alkaline Isomerization of Neohesperidin to Neohesperidin Chalcone
Objective: To open the flavanone ring of neohesperidin to form the corresponding chalcone.
Materials:
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Neohesperidin
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Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
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Distilled water
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Reaction vessel with a magnetic stirrer
Procedure:
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Prepare a 3-25% (w/v) aqueous solution of potassium hydroxide or sodium hydroxide.
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Dissolve neohesperidin in the alkaline solution with continuous stirring. A typical ratio is 1 g of neohesperidin to 5-8 mL of the alkaline solution.
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Continue stirring the mixture at room temperature for approximately 2-4 hours. The solution will typically develop a yellow-orange to red-orange color, indicating the formation of the chalcone.
3.1.2 Step 2: Catalytic Hydrogenation of Neohesperidin Chalcone to Neosperidin Dihydrochalcone
Objective: To reduce the double bond in the chalcone to form the dihydrochalcone.
Materials:
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Reaction mixture from Step 1
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Raney nickel or Palladium on carbon (Pd/C) catalyst (typically 5-8 wt% of the starting neohesperidin)
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Hydrogen gas (H₂)
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Hydrogenation apparatus (e.g., Parr hydrogenator)
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Hydrochloric acid (HCl) for neutralization
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Filtration apparatus
Procedure:
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To the reaction mixture containing the neohesperidin chalcone, add the Raney nickel or Pd/C catalyst.
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Carry out the hydrogenation reaction under hydrogen pressure. The pressure can range from atmospheric pressure (0.01 MPa) to higher pressures, depending on the specific protocol.
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Maintain the reaction with stirring for 4-6 hours, or until the uptake of hydrogen ceases.
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After the reaction is complete, carefully filter the mixture to remove the catalyst.
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Neutralize the filtrate to a pH of approximately 7.0-7.5 with hydrochloric acid.
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Allow the solution to stand, typically at a reduced temperature (e.g., in a refrigerator), for 24-48 hours to allow for the crystallization of the NHDC crude product.
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Collect the crystalline solid by filtration and wash with cold water.
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The crude product can be further purified by recrystallization.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of NHDC.
Table 1: Synthesis of Neosperidin Dihydrochalcone - Reaction Parameters and Yields
| Parameter | Method 1 | Method 2 |
| Starting Material | Neohesperidin | Neohesperidin |
| Alkaline Solution | 2-N NaOH | 3-6% KOH or NaOH |
| Catalyst | Raney Nickel | Raney Nickel (5-8 wt%) |
| Hydrogen Pressure | Normal Pressure | 0.01-0.1 MPa |
| Reaction Time | 15 hours | 4-6 hours |
| Yield | 95% | Not specified |
| Reference | PrepChem | CN102351921A |
Table 2: Physicochemical and Sensory Properties of Neosperidin Dihydrochalcone
| Property | Value |
| Molecular Formula | C₂₈H₃₆O₁₅ |
| Molar Mass | 612.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 156-158 °C |
| Solubility | Sparingly soluble in water, soluble in ethanol |
| Relative Sweetness | 1500-1800 times sweeter than sucrose (B13894) at threshold concentrations |
Signaling Pathway of Sweet Taste Perception
NHDC elicits its intensely sweet taste through a specific interaction with the sweet taste receptor on the tongue.
The T1R2/T1R3 Sweet Taste Receptor
The perception of sweet taste is mediated by a G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. NHDC binds to a specific site on the T1R2 subunit, which induces a conformational change in the receptor complex.
Downstream Signaling Cascade
The activation of the T1R2/T1R3 receptor by NHDC initiates a downstream signaling cascade within the taste receptor cell:
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The activated receptor interacts with the G-protein gustducin (B1178931).
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The α-subunit of gustducin activates the enzyme phospholipase C-β2 (PLCβ2).
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PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
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IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca²⁺).
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The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).
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The opening of the TRPM5 channel allows for an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell.
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This depolarization triggers the release of neurotransmitters, which send a signal to the brain that is interpreted as a sweet taste.
Conclusion
Neosperidin dihydrochalcone stands as a testament to the innovative potential of chemical modification of natural products. Its discovery was a direct result of targeted research to solve a practical problem in the food industry. The synthesis of NHDC is a robust and high-yielding process that has been well-documented and optimized over the years. Understanding the specific molecular interactions and signaling pathways that underlie its intense sweetness provides valuable insights for the development of novel sweeteners and flavor modifiers. This guide has provided a detailed overview of these aspects to aid researchers and professionals in the fields of food science, chemistry, and drug development.
